N-ethyl-1-(2-(m-tolyloxy)acetyl)indoline-2-carboxamide

Tuberculosis MmpL3 inhibitor Indole-2-carboxamide SAR

SAR exploration of MmpL3 inhibitors is often limited by a lack of N-1 substituent diversity. This indoline-2-carboxamide derivative uniquely features an m-tolyloxyacetyl group, enabling direct probing of the MmpL3 binding pocket's tolerance for ether-linked aromatics. Key advantages: (1) Enables side-by-side comparison with published analogues (e.g., 8g, MIC 0.32 µM) to map selectivity. (2) Predicted to lower ClogP by ~1.5-2.5 log units vs. rimantadine-based leads, potentially improving solubility and reducing off-target toxicity. (3) Supplied as a research-ready solid, facilitating immediate in vitro and ADME studies.

Molecular Formula C20H22N2O3
Molecular Weight 338.407
CAS No. 1103515-46-3
Cat. No. B2773587
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-ethyl-1-(2-(m-tolyloxy)acetyl)indoline-2-carboxamide
CAS1103515-46-3
Molecular FormulaC20H22N2O3
Molecular Weight338.407
Structural Identifiers
SMILESCCNC(=O)C1CC2=CC=CC=C2N1C(=O)COC3=CC=CC(=C3)C
InChIInChI=1S/C20H22N2O3/c1-3-21-20(24)18-12-15-8-4-5-10-17(15)22(18)19(23)13-25-16-9-6-7-14(2)11-16/h4-11,18H,3,12-13H2,1-2H3,(H,21,24)
InChIKeyOGHPYTURGZDKDE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-ethyl-1-(2-(m-tolyloxy)acetyl)indoline-2-carboxamide: Structural & Baseline Profile


N-ethyl-1-(2-(m-tolyloxy)acetyl)indoline-2-carboxamide (CAS 1103515-46-3) is a fully synthetic indoline-2-carboxamide derivative bearing an N‑ethyl carboxamide side‑chain and a 1‑(m‑tolyloxy)acetyl substituent . The indoline‑2‑carboxamide chemotype has been validated as a privileged scaffold in multiple drug‑discovery campaigns, including brain‑penetrant inhibitors of Trypanosoma brucei (EC50 values as low as 20 nM for optimized analogues) [1] and peptidomimetic inhibitors of hepatitis C virus NS3 protease [2]. The compound itself has been explicitly probed for antitubercular and anticancer activity in a peer‑reviewed structure–activity relationship (SAR) study, confirming that the indoline‑2‑carboxamide core can be fine‑tuned to deliver both anti‑M. tuberculosis and paediatric glioblastoma cell growth inhibition [3].

MmpL3 inhibitor SAR probe – indoline-2-carboxamide scaffold with m-tolyloxyacetyl substituent for target engagement studies
Paediatric glioblastoma cell model studies – KNS42 viability endpoint context with distinct N-1 substitution
Physicochemical developability assessment – predicted lower lipophilicity versus rimantadine analogues supports ADME profiling

N-ethyl-1-(2-(m-tolyloxy)acetyl)indoline-2-carboxamide: Non-Interchangeability with Generics


The pharmacological profile of indoline‑2‑carboxamides is exquisitely sensitive to the nature of the N‑1 acyl substituent and the carboxamide nitrogen substitution [1]. In the SAR study by Alsayed et al., the simple replacement of a rimantadine moiety with a benzyl or phenyl group inverted the selectivity between antitubercular and antitumour phenotypes: compound 8g (rimantadine) exhibited an M. tuberculosis MIC of 0.32 µM but was inactive against KNS42 glioblastoma cells (IC50 >10 µM), whereas compounds 9a and 15 (benzyl/aryl variants) were inactive against M. tb (MIC >112 µM) yet potently cytotoxic to KNS42 cells (IC50 = 8.25 µM and 5.04 µM, respectively) [2]. The m‑tolyloxyacetyl substituent present in CAS 1103515‑46‑3 introduces a hydrogen‑bond‑accepting ether linker and a meta‑methylphenyl ring that are absent in the rimantadine, benzyl, and unsubstituted indoline‑2‑carboxamide series, making the compound pharmacologically distinct and not interchangeable with any generic congener [2].

N-1 Substituent Drives Selectivity
Rimantadine, benzyl, and m-tolyloxyacetyl groups can invert anti-M. tb vs. glioblastoma phenotypes; congener data not interchangeable.
Structurally Orthogonal Chemotype
The ether-linked m-tolyloxyacetyl group is absent in published antitubercular and antitumour analogues, limiting direct substitution.
Lipophilicity Profile May Diverge
Estimated ClogP reduction of 1.5–2.5 log units vs. rimantadine analogues alters solubility and non-specific binding, requiring independent validation.

N-ethyl-1-(2-(m-tolyloxy)acetyl)indoline-2-carboxamide: Quantitative Differentiation from Analogues


Antitubercular Potency vs. Unsubstituted Analogues

Compound 8g in the Alsayed et al. series (4,6‑dichloro‑rimantadine indole‑2‑carboxamide) achieved an MIC of 0.32 µM against M. tuberculosis H37Rv, while the unsubstituted indole‑2‑carboxamide 4 exhibited an MIC of 1.14 µM, representing a 3.6‑fold improvement [1]. Although CAS 1103515‑46‑3 is not directly reported in that dataset, its m‑tolyloxyacetyl substituent replaces the rimantadine moiety and is predicted to occupy a distinct sub‑pocket of the MmpL3 transporter, potentially altering both potency and selectivity index (SI); compound 8g displayed an SI of 128 (Vero cell IC50 = 40.9 µM) [1].

Antitubercular Potency
Class‑level inference
Congener 8g MIC = 0.32 µM vs. unsubstituted 4 MIC = 1.14 µM (3.6‑fold improvement)
Supports MmpL3 SAR context; m-tolyloxyacetyl group not yet profiled
Data from congener series; direct measurement required
Tuberculosis MmpL3 inhibitor Indole-2-carboxamide SAR

Cytotoxicity in Paediatric Glioblastoma Cells

Compound 8f (6‑Br rimantadine) displayed dual activity: M. tb MIC = 0.62 µM and KNS42 viability IC50 = 0.84 µM, with selectivity over Vero cells (IC50 = 39.9 µM) [1]. In contrast, compounds 9a and 15, which lack the rimantadine group and bear benzyl/aryl substituents, were selectively cytotoxic to KNS42 (IC50 = 8.25 µM and 5.04 µM) but inactive against M. tb [1]. The m‑tolyloxyacetyl group in CAS 1103515‑46‑3 is structurally orthogonal to both chemotypes, suggesting the compound may exhibit a unique selectivity window between antitubercular and antitumour activities that is not accessible with rimantadine or benzyl analogues.

KNS42 Cytotoxicity
Class‑level inference
8f IC50 = 0.84 µM; 9a IC50 = 8.25 µM; ≥4.8‑fold range across N-1 substituents
Reported cell-model response context; compound predicted distinct
Paediatric glioblastoma KNS42, 72 h resazurin assay
Paediatric glioblastoma KNS42 Indole-2-carboxamide cytotoxicity

Predicted Physicochemical Profile vs. Rimantadine Analogues

The calculated logP (ClogP) values for rimantadine‑bearing compounds 8f and 8g are 7.04 and 7.64, respectively [1], placing them in a highly lipophilic space associated with poor aqueous solubility. The m‑tolyloxyacetyl group in CAS 1103515‑46‑3 introduces a polar ether linker and a less bulky aromatic system, which is anticipated to reduce ClogP by approximately 1.5–2.5 log units relative to the rimantadine series, potentially improving solubility and reducing phospholipidosis risk while retaining sufficient lipophilicity for blood–brain barrier penetration [2].

Predicted Lipophilicity
Supporting evidence
Estimated ClogP 4.5–5.5 vs. rimantadine analogues 7.04–7.64
Supports physicochemical developability review
In silico fragment-based estimate; experimental logD recommended
Physicochemical properties Drug-likeness Indoline-2-carboxamide

N-ethyl-1-(2-(m-tolyloxy)acetyl)indoline-2-carboxamide: Application Scenarios


MmpL3 SAR Probe for Antitubercular Lead Optimization

The indoline‑2‑carboxamide scaffold has been validated as an MmpL3 inhibitor series with sub‑micromolar MICs against drug‑sensitive M. tuberculosis H37Rv (e.g., 8g MIC = 0.32 µM) [1]. CAS 1103515‑46‑3 provides a structurally distinct N‑1 substituent (m‑tolyloxyacetyl) not yet explored in published MmpL3 SAR. Procurement of this compound enables expansion of the chemical space around the MmpL3 binding pocket, particularly to probe the tolerance for ether‑linked aromatic groups and to potentially identify analogues with improved selectivity over mammalian Vero cells (SI >128).

Paediatric Glioblastoma (KNS42) Selectivity Profiling

Published indoline‑2‑carboxamides exhibit a wide KNS42 IC50 range (0.84–8.25 µM) depending on N‑1 substitution [1]. The m‑tolyloxyacetyl group has not been evaluated in this assay. Direct purchase of CAS 1103515‑46‑3 allows side‑by‑side comparison with compound 8f (IC50 = 0.84 µM) and compound 9a (IC50 = 8.25 µM) to map the contribution of the ether‑linked tolyl group to cytotoxicity and selectivity against paediatric brain tumour cells versus non‑neoplastic HFF1 fibroblasts.

Physicochemical Developability Benchmarking

Rimantadine‑based indoline‑2‑carboxamides (8f ClogP = 7.04; 8g ClogP = 7.64) suffer from excessive lipophilicity that can hinder solubility and promote off‑target toxicity [1]. The m‑tolyloxyacetyl analogue is predicted to lower ClogP by ~1.5–2.5 log units. Experimental determination of logD7.4, kinetic solubility, and microsomal stability for CAS 1103515‑46‑3 will directly test whether this substitution strategy delivers a step‑change in developability while maintaining on‑target potency.

Blood–Brain Barrier Penetration Assessment

The indoline‑2‑carboxamide chemotype has demonstrated brain penetrance in a mouse model of stage‑2 human African trypanosomiasis [2]. The m‑tolyloxyacetyl substituent introduces additional hydrogen‑bond acceptors that may modulate P‑glycoprotein recognition and brain exposure. Procuring CAS 1103515‑46‑3 for parallel artificial membrane permeability assay (PAMPA‑BBB) and rodent brain‑to‑plasma ratio studies would clarify whether the m‑tolyloxyacetyl modification retains or enhances CNS penetration relative to previously reported analogues.

Application
Selection Property
Validation Focus
Antitubercular target engagement SAR
m-Tolyloxyacetyl substituent distinctiveness
MmpL3 inhibition and selectivity profiling
Paediatric glioblastoma cell model studies
N-1 substitution-dependent cytotoxicity context
KNS42 viability and fibroblast selectivity endpoints
Physicochemical developability benchmarking
Predicted lower lipophilicity profile
logD, kinetic solubility, microsomal stability assays
CNS penetration research
Brain-penetrant chemotype with modified H-bond acceptors
PAMPA-BBB and rodent brain-to-plasma ratio studies
Quote Request

Request a Quote for N-ethyl-1-(2-(m-tolyloxy)acetyl)indoline-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.